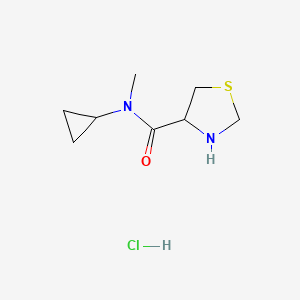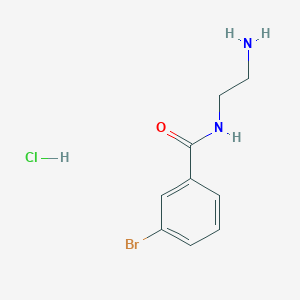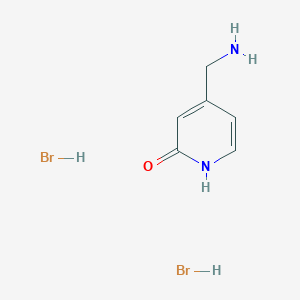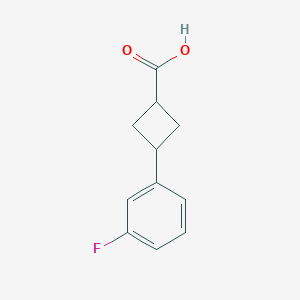
5-bromo-1-(3-metoxipropil)-2,3-dihidro-1H-indol-2,3-diona
Descripción general
Descripción
5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C12H12BrNO3 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Compuestos Terapéuticos
La estructura del compuesto, que presenta una unidad de indol-diona, recuerda a moléculas farmacológicamente activas. Podría servir como precursor en la síntesis de fármacos con posibles actividades antibacterianas, antifúngicas o antivirales. El átomo de bromo presente en el compuesto ofrece un sitio para una mayor funcionalización a través de reacciones de acoplamiento cruzado, que son fundamentales en química medicinal para crear bibliotecas diversas de candidatos a fármacos .
Agricultura: Desarrollo de Pesticidas
En agricultura, el marco químico del compuesto podría explorarse para el desarrollo de nuevos pesticidas. La presencia del átomo de bromo podría mejorar la interacción con los objetivos biológicos en las plagas, lo que lleva a una mayor eficacia. La investigación podría centrarse en su potencial como compuesto principal para la síntesis de agentes que sean seguros para los cultivos pero efectivos contra insectos o patógenos que dañan los cultivos .
Ciencia de los Materiales: Precursores de Semiconductores Orgánicos
“5-bromo-1-(3-metoxipropil)-2,3-dihidro-1H-indol-2,3-diona” podría investigarse como precursor de semiconductores orgánicos. Su estructura rígida y su potencial para la deslocalización electrónica lo convierten en un candidato para su uso en diodos orgánicos emisores de luz (OLED) o células fotovoltaicas orgánicas (OPV). El átomo de bromo podría facilitar la introducción de sistemas adicionales de pi-conjugación, mejorando las propiedades electrónicas del material .
Ciencia Ambiental: Marcador Analítico para la Detección de Contaminantes
Debido a su estructura distintiva, el compuesto podría usarse como un marcador analítico o trazador en estudios ambientales. Podría ayudar a rastrear la distribución y la descomposición de compuestos orgánicos similares en los ecosistemas, lo que ayudaría a comprender el comportamiento de los contaminantes y a desarrollar estrategias de remediación ambiental .
Bioquímica: Estudio de Interacciones Enzima-Sustrato
La unidad de indol-diona del compuesto podría imitar los sustratos o inhibidores de ciertas enzimas, lo que la hace útil en estudios bioquímicos. Podría emplearse para investigar las interacciones enzima-sustrato, la inhibición enzimática o para buscar posibles activadores enzimáticos. Estos estudios pueden proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de nuevas herramientas bioquímicas .
Farmacología: Metabolismo de Fármacos y Farmacocinética
En farmacología, el compuesto podría usarse para estudiar el metabolismo de fármacos y la farmacocinética. Su estructura única permite investigar cómo se absorben, distribuyen, metabolizan y excretan compuestos similares por el cuerpo. Esto puede informar el diseño de nuevos fármacos con mejor biodisponibilidad y menos efectos secundarios .
Propiedades
IUPAC Name |
5-bromo-1-(3-methoxypropyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-6-2-5-14-10-4-3-8(13)7-9(10)11(15)12(14)16/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLHUWDDSPVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243907 | |
| Record name | 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184222-89-6 | |
| Record name | 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184222-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(3-methoxypropyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


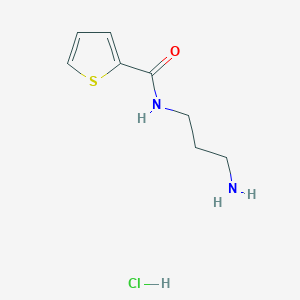
![2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride](/img/structure/B1520369.png)
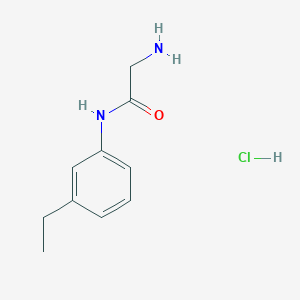

![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
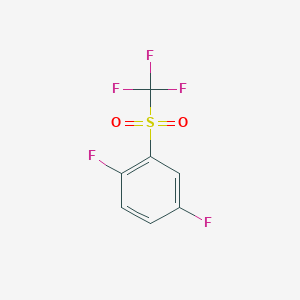
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)


![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
